molecular formula C5H12ClNO B2627421 2-(Oxetan-3-yl)ethanamine hydrochloride CAS No. 1253526-92-9

2-(Oxetan-3-yl)ethanamine hydrochloride

Cat. No.: B2627421
CAS No.: 1253526-92-9
M. Wt: 137.61
InChI Key: FUEXFJLVWZULHG-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)ethanamine hydrochloride is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether, attached to an ethanamine group

Preparation Methods

The synthesis of 2-(Oxetan-3-yl)ethanamine hydrochloride typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under photochemical conditions . The ethanamine group can then be introduced through nucleophilic substitution reactions.

Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2-(Oxetan-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, which in turn affect its biological activity . The ethanamine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

2-(Oxetan-3-yl)ethanamine hydrochloride can be compared with other oxetane-containing compounds and ethanamine derivatives:

The uniqueness of this compound lies in the combination of the oxetane ring and the ethanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxetan-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-2-1-5-3-7-4-5;/h5H,1-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEXFJLVWZULHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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